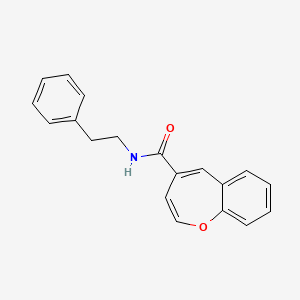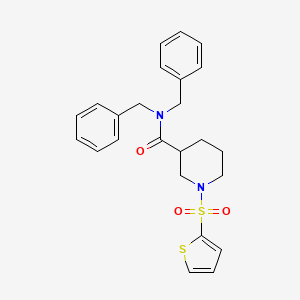![molecular formula C18H21N3O B11334350 2-[(4-ethylphenyl)amino]-4,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B11334350.png)
2-[(4-ethylphenyl)amino]-4,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(4-ethylphenyl)amino]-4,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one is an organic compound belonging to the class of quinazolines. Quinazolines are known for their diverse biological activities and are often used in medicinal chemistry for drug development .
Métodos De Preparación
The synthesis of 2-[(4-ethylphenyl)amino]-4,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one typically involves multi-step organic reactions. One common method involves the condensation of 4-ethylphenylamine with a suitable quinazoline precursor under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
2-[(4-ethylphenyl)amino]-4,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Aplicaciones Científicas De Investigación
2-[(4-ethylphenyl)amino]-4,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly in the treatment of various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of other industrially relevant compounds
Mecanismo De Acción
The mechanism of action of 2-[(4-ethylphenyl)amino]-4,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one involves its interaction with specific molecular targets in the body. It is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
2-[(4-ethylphenyl)amino]-4,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one can be compared with other quinazoline derivatives such as:
4-amino-7,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one: Known for its similar structure but different biological activities.
2-amino-4-(4-β-D-allopyranoside-phenyl)-6-3(4)-substituted phenylpyrimidines: These compounds have calming activities and are used in different medicinal applications.
2-(2-amino-7,7-dimethyl-5-oxo-4-phenyl-5,6,7,8-tetrahydro-4H-chromene-3-carbonyl)-2,3-dihydrophthalazine-1,4-dione derivatives: These compounds are synthesized using green chemistry principles and have unique pharmacological properties.
This compound’s unique structure and diverse reactivity make it a valuable subject of study in various scientific fields.
Propiedades
Fórmula molecular |
C18H21N3O |
|---|---|
Peso molecular |
295.4 g/mol |
Nombre IUPAC |
2-(4-ethylanilino)-4,7-dimethyl-7,8-dihydro-6H-quinazolin-5-one |
InChI |
InChI=1S/C18H21N3O/c1-4-13-5-7-14(8-6-13)20-18-19-12(3)17-15(21-18)9-11(2)10-16(17)22/h5-8,11H,4,9-10H2,1-3H3,(H,19,20,21) |
Clave InChI |
YJCWEUGNJZUXOV-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC=C(C=C1)NC2=NC(=C3C(=N2)CC(CC3=O)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 2-chloro-5-({[1-(thiophen-2-ylsulfonyl)piperidin-4-yl]carbonyl}amino)benzoate](/img/structure/B11334273.png)

![N-[2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethyl]-2-phenoxyacetamide](/img/structure/B11334286.png)
![N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-2-butoxybenzamide](/img/structure/B11334290.png)
![N-[2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethyl]-2-(naphthalen-1-yl)acetamide](/img/structure/B11334293.png)
![Methyl 2-({[1-(benzylsulfonyl)piperidin-4-yl]carbonyl}amino)benzoate](/img/structure/B11334310.png)
![2-[(4-ethylphenyl)amino]-7-(3,4,5-trimethoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B11334314.png)
![1-{2-[1-(4-bromobenzyl)-1H-benzimidazol-2-yl]pyrrolidin-1-yl}ethanone](/img/structure/B11334316.png)

![1-[(4-chlorobenzyl)sulfonyl]-N-(2-methoxybenzyl)piperidine-4-carboxamide](/img/structure/B11334329.png)
![N-[4-(4-bromophenyl)-1,2,5-oxadiazol-3-yl]-2-(3-methylphenoxy)acetamide](/img/structure/B11334344.png)
![2-ethoxy-N-[2-(1H-indol-3-yl)-2-phenylethyl]benzamide](/img/structure/B11334353.png)
![1-[(4-fluorobenzyl)sulfonyl]-N-(3-methoxypropyl)piperidine-4-carboxamide](/img/structure/B11334363.png)
![3-nitro-N-[2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethyl]benzamide](/img/structure/B11334370.png)
